molecular formula C13H21BClNO2 B13989664 4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride

4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride

Cat. No.: B13989664
M. Wt: 269.58 g/mol
InChI Key: IWSAWASTOOVXLG-UHFFFAOYSA-N
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Description

4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride is an organic compound that belongs to the class of boronic acid derivatives. It is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to an aniline moiety. This compound is often used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, due to its ability to form stable carbon-boron bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride typically involves the reaction of 4-methyl-2-nitroaniline with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate. The reaction mixture is heated to reflux, and the product is purified by recrystallization .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of high-purity reagents and stringent control of reaction conditions are critical to achieving the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Boronic acids.

    Reduction: Aniline derivatives.

    Substitution: Biaryl compounds.

Scientific Research Applications

4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: Utilized in the development of drug candidates and diagnostic agents.

    Industry: Applied in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride involves the formation of a boron-carbon bond through the Suzuki-Miyaura coupling reaction. The boron atom in the dioxaborolane ring acts as a nucleophile, reacting with an electrophilic halide in the presence of a palladium catalyst. This reaction proceeds through a series of oxidative addition, transmetalation, and reductive elimination steps, resulting in the formation of a biaryl product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride is unique due to its specific combination of a boron-containing dioxaborolane ring and an aniline moiety. This structure imparts distinct reactivity and stability, making it particularly useful in Suzuki-Miyaura coupling reactions and other synthetic applications .

Properties

Molecular Formula

C13H21BClNO2

Molecular Weight

269.58 g/mol

IUPAC Name

4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline;hydrochloride

InChI

InChI=1S/C13H20BNO2.ClH/c1-9-6-7-11(15)10(8-9)14-16-12(2,3)13(4,5)17-14;/h6-8H,15H2,1-5H3;1H

InChI Key

IWSAWASTOOVXLG-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C)N.Cl

Origin of Product

United States

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